![molecular formula C18H28Cl2O2 B14244691 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene CAS No. 188947-39-9](/img/structure/B14244691.png)
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is an organic compound with a complex structure It is characterized by the presence of two chloromethyl groups and two (2S)-2-methylbutoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting intermediate is then reacted with (2S)-2-methylbutanol under basic conditions to introduce the (2S)-2-methylbutoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products include derivatives with amine or thiol groups.
Oxidation: Products include benzene derivatives with carboxylic acid or aldehyde groups.
Reduction: Products include fully reduced benzene derivatives.
Scientific Research Applications
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The (2S)-2-methylbutoxy groups may influence the compound’s solubility and reactivity, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the (2S)-2-methylbutoxy groups, making it less complex.
1,2-Bis(chloromethyl)benzene: Has a different substitution pattern on the benzene ring.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of (2S)-2-methylbutoxy groups.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is unique due to the presence of both chloromethyl and (2S)-2-methylbutoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
188947-39-9 |
|---|---|
Molecular Formula |
C18H28Cl2O2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene |
InChI |
InChI=1S/C18H28Cl2O2/c1-5-13(3)11-21-17-7-16(10-20)18(8-15(17)9-19)22-12-14(4)6-2/h7-8,13-14H,5-6,9-12H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
AIRVXTVDHHXYFC-KBPBESRZSA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC(=C(C=C1CCl)OC[C@@H](C)CC)CCl |
Canonical SMILES |
CCC(C)COC1=CC(=C(C=C1CCl)OCC(C)CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
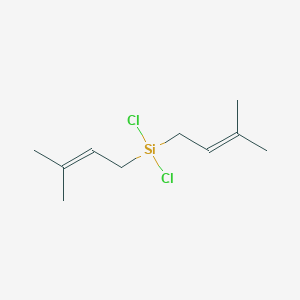
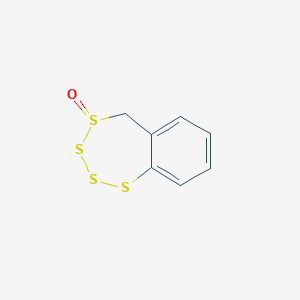
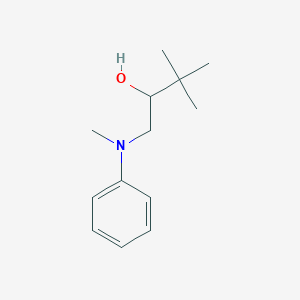
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
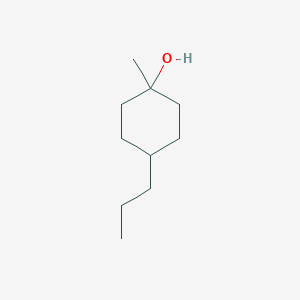
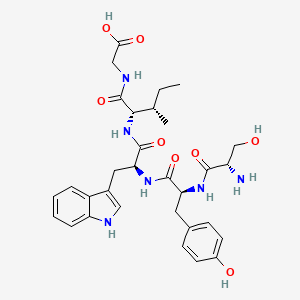
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
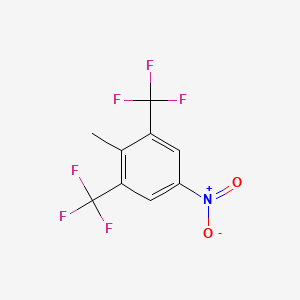

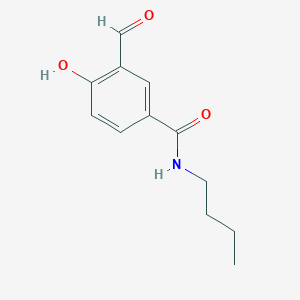

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
